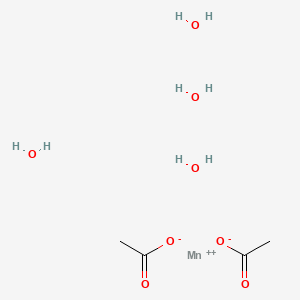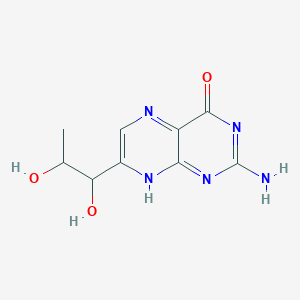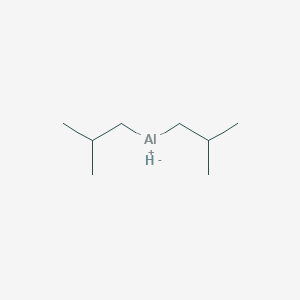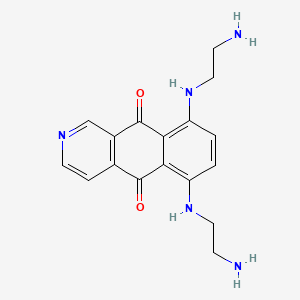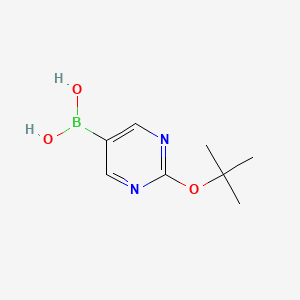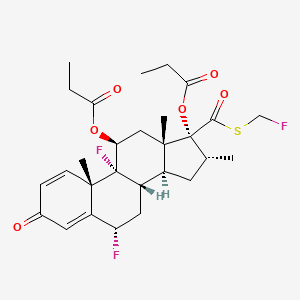
Fluticasone propimonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluticasone propionate is a synthetic glucocorticoid used primarily for its anti-inflammatory properties. It is commonly used in the treatment of asthma, chronic obstructive pulmonary disease, allergic rhinitis, and various skin conditions such as eczema and psoriasis . This compound works by decreasing inflammation and suppressing the immune response, making it effective in managing symptoms associated with these conditions .
Vorbereitungsmethoden
The synthesis of fluticasone propionate involves several steps. One common method starts with the compound 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carbothioate. This compound is treated with dimethylthiocarbamoyl chloride to yield 17β-[(N,N-dimethylcarbamoyl)thio]carbonyl-6α,9α-difluoro-11β-hydroxy-16α-methyl-17β-propionyloxy-3-oxoandrosta-1,4-diene. This intermediate is then decomposed by refluxing in diethylamine to produce the thioic acid intermediate. The final step involves reacting this intermediate with bromochloromethane in the presence of sodium bicarbonate, followed by halogen exchange with silver fluoride to yield fluticasone propionate .
Analyse Chemischer Reaktionen
Fluticasone propionate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylthiocarbamoyl chloride, bromochloromethane, and silver fluoride . The major products formed from these reactions are intermediates that eventually lead to the final compound, fluticasone propionate .
Wissenschaftliche Forschungsanwendungen
Fluticasone propionate has a wide range of scientific research applications. In chemistry, it is studied for its synthetic pathways and reaction mechanisms. In biology and medicine, it is extensively researched for its anti-inflammatory and immunosuppressive properties. It is used in the development of treatments for asthma, chronic obstructive pulmonary disease, and various inflammatory skin conditions . Additionally, it is studied for its potential use in novel drug delivery systems, such as liposomes and nano-encapsulated particles, to enhance its efficacy and reduce side effects .
Wirkmechanismus
Fluticasone propionate exerts its effects by activating glucocorticoid receptors, which leads to the inhibition of various inflammatory mediators such as cytokines, chemokines, and prostaglandins . This activation results in the suppression of the immune response and reduction of inflammation. The compound also inhibits the migration of inflammatory cells to the site of inflammation, further contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Fluticasone propionate is often compared with other glucocorticoids such as beclomethasone dipropionate, budesonide, and mometasone furoate. While all these compounds have similar anti-inflammatory properties, fluticasone propionate is unique in its high potency and low systemic bioavailability, making it particularly effective for localized treatment with minimal systemic side effects . Other similar compounds include fluticasone furoate and salmeterol xinafoate, which are often used in combination therapies for asthma and chronic obstructive pulmonary disease .
Eigenschaften
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35F3O6S/c1-6-22(33)36-21-13-26(5)17(10-15(3)28(26,24(35)38-14-29)37-23(34)7-2)18-12-20(30)19-11-16(32)8-9-25(19,4)27(18,21)31/h8-9,11,15,17-18,20-21H,6-7,10,12-14H2,1-5H3/t15-,17+,18+,20+,21+,25+,26+,27+,28+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKGSXWUGWCMDL-HFYPQKGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2(C(CC(C2(C(=O)SCF)OC(=O)CC)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@H]([C@@]2(C(=O)SCF)OC(=O)CC)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
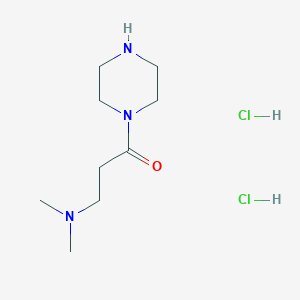
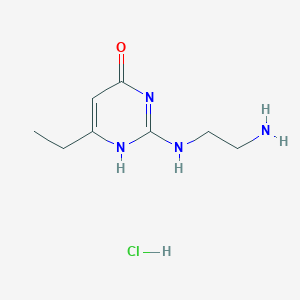
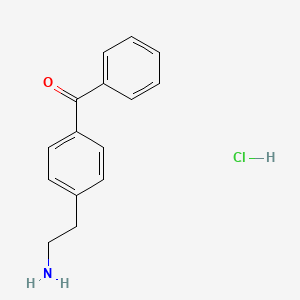
![2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride](/img/structure/B7853940.png)
![3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B7853943.png)
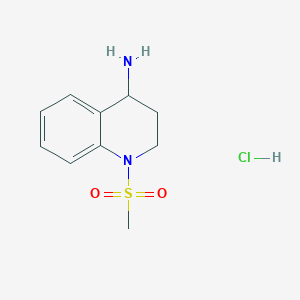
![2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B7853965.png)
![2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7853987.png)
![2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B7854001.png)
